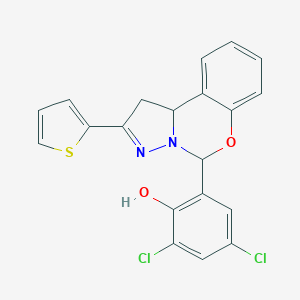![molecular formula C17H13BrN2O3S B407419 benzyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B407419.png)
benzyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
benzyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is a chemical compound that belongs to the class of oxadiazole derivatives
Vorbereitungsmethoden
The synthesis of benzyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate typically involves the cyclization of acyl thiosemicarbazide derivatives in the presence of alkaline and acidic media . The reaction conditions often include the use of reagents such as carbon disulfide, sodium chloroacetate, and hydrazine
Analyse Chemischer Reaktionen
benzyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Wirkmechanismus
The mechanism of action of benzyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms. This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the site .
Vergleich Mit ähnlichen Verbindungen
benzyl 2-{[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:
4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol: Known for its antimicrobial properties.
1,3,4-thiadiazole derivatives: These compounds also exhibit a wide range of biological activities, including antibacterial and antifungal effects.
Thiazole derivatives: Known for their diverse biological activities, including antioxidant, analgesic, and anti-inflammatory properties.
These similar compounds share some biological activities with this compound but differ in their chemical structures and specific applications.
Eigenschaften
Molekularformel |
C17H13BrN2O3S |
|---|---|
Molekulargewicht |
405.3g/mol |
IUPAC-Name |
benzyl 2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H13BrN2O3S/c18-14-8-6-13(7-9-14)16-19-20-17(23-16)24-11-15(21)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2 |
InChI-Schlüssel |
XDFZLDQCDNYZCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Chloro-2-[2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B407336.png)
![9-Bromo-2-(4-methylphenyl)-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407337.png)
![2-(4-chlorophenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B407338.png)
![(4-Bromophenyl)(2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)methanone](/img/structure/B407339.png)

![N-(2,5-DIMETHYLPHENYL)-2-[N-(4-METHOXYPHENYL)3,4-DIMETHOXYBENZENESULFONAMIDO]ACETAMIDE](/img/structure/B407341.png)
![N-(2,5-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B407345.png)
![N-(2,4-dimethoxyphenyl)-2-nitro-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B407349.png)
amino]-N-(4-methylphenyl)acetamide](/img/structure/B407350.png)
![N-(3,5-dimethylphenyl)-2-[({2-nitrophenyl}sulfonyl)-2,4-dimethoxyanilino]acetamide](/img/structure/B407353.png)
![6-(4-bromophenyl)-2-chloro-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B407354.png)
![N-(2,5-dimethylphenyl)-2-[({2-nitrophenyl}sulfonyl)-2,4-dimethoxyanilino]acetamide](/img/structure/B407357.png)
![2-chloro-6-(4-methylphenyl)-7-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B407358.png)
![2-chloro-6-(2,4-dichlorophenyl)-7-[4-(methyloxy)phenyl]-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B407359.png)
